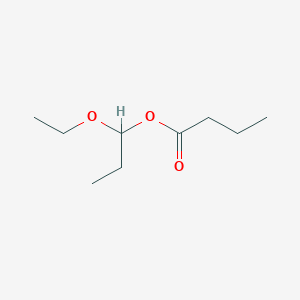
1-Ethoxypropyl butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxypropyl butanoate is an ester compound characterized by its pleasant aroma and is often used in the flavor and fragrance industry. Esters are known for their distinctive smells, which are often fruity or floral. This compound is formed by the esterification of butanoic acid and 1-ethoxypropanol.
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethoxypropyl butanoate can be synthesized through the esterification reaction between butanoic acid and 1-ethoxypropanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:
Butanoic acid+1-Ethoxypropanol→1-Ethoxypropyl butanoate+Water
Industrial Production Methods: In an industrial setting, the esterification process is often carried out in a continuous reactor to maximize yield and efficiency. The reactants are heated in the presence of a strong acid catalyst, and the water produced is continuously removed to drive the reaction to completion.
化学反応の分析
Types of Reactions: 1-Ethoxypropyl butanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into butanoic acid and 1-ethoxypropanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: Butanoic acid and 1-ethoxypropanol.
Reduction: 1-Ethoxypropanol.
Transesterification: A different ester and the corresponding alcohol.
科学的研究の応用
1-Ethoxypropyl butanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems due to its ester linkage.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable esters.
Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.
作用機序
The mechanism of action of 1-ethoxypropyl butanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing butanoic acid and 1-ethoxypropanol. These products can then participate in various metabolic pathways.
類似化合物との比較
Ethyl butanoate: Another ester with a fruity aroma, commonly used in flavorings.
Methyl butanoate: Known for its apple-like smell, used in perfumes and flavorings.
Propyl butanoate: Has a pineapple-like aroma, used in the fragrance industry.
Uniqueness: 1-Ethoxypropyl butanoate is unique due to its specific combination of butanoic acid and 1-ethoxypropanol, which gives it distinct chemical properties and applications compared to other esters.
特性
CAS番号 |
113518-74-4 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
1-ethoxypropyl butanoate |
InChI |
InChI=1S/C9H18O3/c1-4-7-8(10)12-9(5-2)11-6-3/h9H,4-7H2,1-3H3 |
InChIキー |
HNDFOUAQFLFPPW-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OC(CC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















